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Compound of Interest

Compound Name:
Ethyl 7-aminoheptanoate

hydrochloride

Cat. No.: B144462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Ethyl 7-aminoheptanoate hydrochloride (CAS No. 29840-65-1). Due to the limited

availability of experimentally verified spectra in the public domain, this document compiles

predicted data based on the analysis of its functional groups and spectral data from analogous

compounds. This guide is intended to support research and development activities by providing

a foundational understanding of the compound's spectral characteristics.

Introduction
Ethyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule featuring a

terminal primary amine and an ethyl ester functionality, separated by a six-carbon aliphatic

chain. This structure makes it a valuable building block in organic synthesis, particularly in the

development of pharmaceutical intermediates. Accurate characterization using spectroscopic

methods is crucial for its quality control and use in further synthetic applications.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry of Ethyl 7-aminoheptanoate hydrochloride. These predictions are based
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on established chemical shift and absorption frequency ranges for the functional groups

present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 7-aminoheptanoate hydrochloride

Protons
Predicted
Chemical Shift
(δ) ppm

Predicted
Multiplicity

Predicted
Coupling
Constant (J)
Hz

Integration

-CH₃ (ester) 1.25 Triplet (t) 7.1 3H

-CH₂- (chain, 4

positions)
1.30 - 1.70 Multiplet (m) - 8H

-CH₂-C=O 2.30 Triplet (t) 7.4 2H

-CH₂-NH₃⁺ 3.05 Triplet (t) 7.6 2H

-O-CH₂- 4.12 Quartet (q) 7.1 2H

-NH₃⁺ 8.10 (broad) Singlet (s) - 3H

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 7-aminoheptanoate hydrochloride

Carbon Atom Predicted Chemical Shift (δ) ppm

-CH₃ (ester) 14.2

-CH₂- (chain) 24.5, 26.3, 28.5, 31.0

-CH₂-C=O 34.0

-CH₂-NH₃⁺ 39.8

-O-CH₂- 60.5

-C=O 173.5
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for Ethyl 7-aminoheptanoate hydrochloride

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (Ammonium) 3200 - 2800 Strong, Broad

C-H Stretch (Aliphatic) 2950 - 2850 Strong

C=O Stretch (Ester) ~1735 Strong

N-H Bend (Ammonium) ~1600 - 1500 Medium

C-O Stretch (Ester) ~1240 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Ethyl 7-aminoheptanoate hydrochloride

Ion Predicted m/z Notes

[M+H]⁺ 174.15

Molecular ion of the free

amine. The hydrochloride salt

will typically dissociate in the

ion source.

[M-OC₂H₅]⁺ 128.12 Loss of the ethoxy group.

[C₂H₅OH₂]⁺ 47.05 Protonated ethanol.

Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the

spectroscopic data. Specific parameters may need to be optimized based on the

instrumentation used.

NMR Spectroscopy
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A standard approach for acquiring high-resolution ¹H and ¹³C NMR spectra of Ethyl 7-
aminoheptanoate hydrochloride would involve the following steps:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., D₂O or CD₃OD, as the compound is a salt). Add a small

amount of a reference standard, such as DSS or a calibrated solvent signal.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Pulse Program: A standard one-pulse experiment.

Solvent Suppression: If using D₂O, a presaturation sequence may be applied to suppress

the residual HDO signal.

Acquisition Parameters: Set appropriate spectral width, acquisition time, and relaxation

delay.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., PENDANT or DEPT) to obtain

information about the number of attached protons for each carbon.

Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR

due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of the solid Ethyl 7-aminoheptanoate
hydrochloride is as follows:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and

press it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Background Spectrum: Record a background spectrum of the empty sample compartment

(or the clean ATR crystal).

Sample Spectrum: Place the sample in the beam path and record the spectrum.

Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry
To confirm the molecular weight and fragmentation pattern, the following mass spectrometry

protocol can be employed:

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

after separation by liquid chromatography (LC-MS).

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive

ion mode to generate the protonated molecular ion [M+H]⁺ of the free amine.

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight

(TOF), or Orbitrap.

Fragmentation Analysis (MS/MS): To obtain structural information, select the [M+H]⁺ ion and

subject it to collision-induced dissociation (CID) to generate fragment ions.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the compound's structure and its spectral data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 7-aminoheptanoate
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144462#spectroscopic-data-nmr-ir-ms-of-ethyl-7-
aminoheptanoate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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